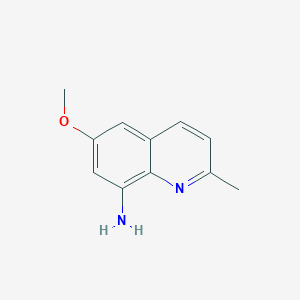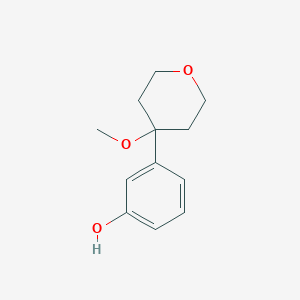
6-methoxy-2-methyl-8-Quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-Methyl-8-Quinolinamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-Methyl-8-Quinolinamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinoline and methoxy-substituted aniline derivatives.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-Methyl-8-Quinolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy and methyl groups on the quinoline ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methoxy-2-Methyl-8-Quinolinamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-Methyl-8-Quinolinamine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites . The compound also exhibits antifungal and antibacterial activities by disrupting the cell membrane integrity and inhibiting key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
8-Quinolinamine: Shares a similar quinoline backbone but lacks the methoxy and methyl substituents.
6-Methoxyquinoline: Similar structure but without the amine group at the 8-position.
2-Methylquinoline: Lacks the methoxy and amine groups.
Uniqueness: 6-Methoxy-2-Methyl-8-Quinolinamine is unique due to the presence of both methoxy and methyl groups on the quinoline ring, which contribute to its distinct chemical and biological properties. These substituents enhance its solubility, reactivity, and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
54232-07-4 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-methoxy-2-methylquinolin-8-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-8-5-9(14-2)6-10(12)11(8)13-7/h3-6H,12H2,1-2H3 |
InChI Key |
MBSAWVJPVWNOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Chloro-4-[(dichloromethyl)sulfanyl]benzene](/img/structure/B8596490.png)



![2-Methyl-1-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8596517.png)
![[2-(3-Chlorophenyl)-1,3,4-oxadiazol-5-yl]-3-nitrobenzene](/img/structure/B8596522.png)

